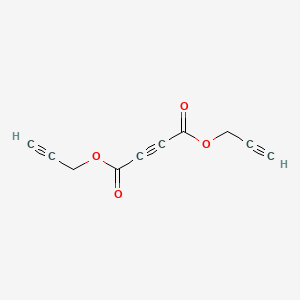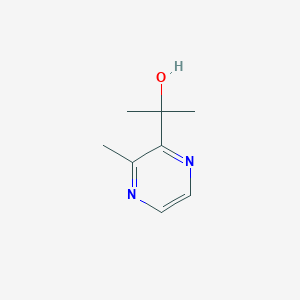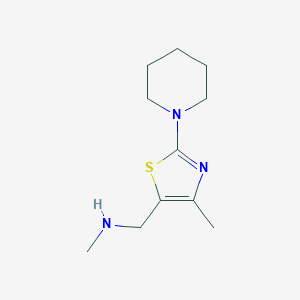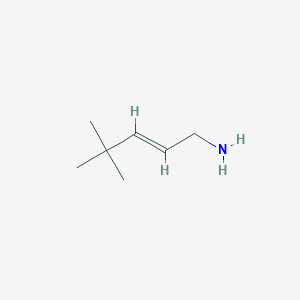
1-(3-Propylhexyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Propylhexyl)cyclopropan-1-ol is a cyclopropane derivative characterized by a cyclopropane ring substituted with a 3-propylhexyl group and a hydroxyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strained nature of the three-membered ring, which imparts significant reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane derivatives, including 1-(3-Propylhexyl)cyclopropan-1-ol, often involves the formation of cyclopropane rings through various methods. One common approach is the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple, is a well-known method for cyclopropane synthesis .
Industrial Production Methods: Industrial production of cyclopropane derivatives can involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of catalysts and specific reaction conditions can enhance the production process. For example, cobalt-catalyzed cross-coupling reactions have been employed to introduce strained rings into various substrates .
化学反应分析
Types of Reactions: 1-(3-Propylhexyl)cyclopropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions, often facilitated by the strained nature of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Halogenation reactions using halogens (e.g., Br₂, Cl₂) or nucleophilic substitution reactions with nucleophiles (e.g., NaOH, KCN).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated cyclopropanes or other substituted derivatives.
科学研究应用
1-(3-Propylhexyl)cyclopropan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive cyclopropane ring.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Propylhexyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
1-Cyclopropen-1-ol: Another cyclopropane derivative with a hydroxyl group.
Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.
Uniqueness: 1-(3-Propylhexyl)cyclopropan-1-ol is unique due to the presence of the 3-propylhexyl group, which imparts specific steric and electronic properties
属性
分子式 |
C12H24O |
|---|---|
分子量 |
184.32 g/mol |
IUPAC 名称 |
1-(3-propylhexyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H24O/c1-3-5-11(6-4-2)7-8-12(13)9-10-12/h11,13H,3-10H2,1-2H3 |
InChI 键 |
ULBGXHZRTHPPHR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)CCC1(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
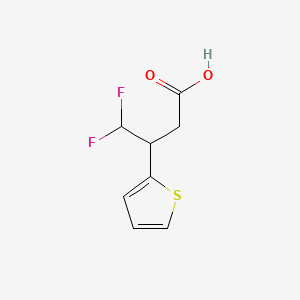

![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
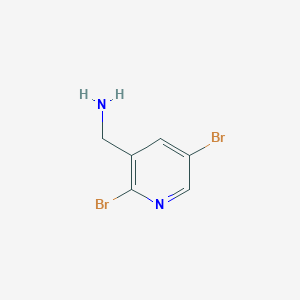
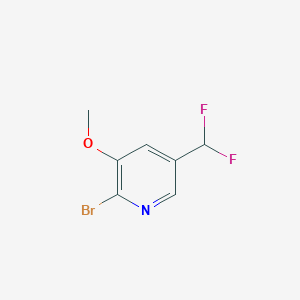
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)


